benzyl 5-(4-chlorophenyl)-2,7-dimethyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
CAS No.:
Cat. No.: VC15580091
Molecular Formula: C22H19ClN2O3S
Molecular Weight: 426.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C22H19ClN2O3S |
|---|---|
| Molecular Weight | 426.9 g/mol |
| IUPAC Name | benzyl 5-(4-chlorophenyl)-2,7-dimethyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate |
| Standard InChI | InChI=1S/C22H19ClN2O3S/c1-13-18(21(27)28-12-15-6-4-3-5-7-15)19(16-8-10-17(23)11-9-16)25-20(26)14(2)29-22(25)24-13/h3-11,14,19H,12H2,1-2H3 |
| Standard InChI Key | DNZCJNGTXAWUIC-UHFFFAOYSA-N |
| Canonical SMILES | CC1C(=O)N2C(C(=C(N=C2S1)C)C(=O)OCC3=CC=CC=C3)C4=CC=C(C=C4)Cl |
Introduction
Benzyl 5-(4-chlorophenyl)-2,7-dimethyl-3-oxo-2,3-dihydro-5H- thiazolo[3,2-a]pyrimidine-6-carboxylate is a complex organic compound featuring a thiazolo-pyrimidine structure. This compound includes a benzyl group and a chlorophenyl moiety, contributing to its unique chemical properties. The presence of thiazole and pyrimidine rings suggests potential biological activity, particularly in medicinal chemistry.
Synthesis and Preparation
The synthesis of benzyl 5-(4-chlorophenyl)-2,7-dimethyl-3-oxo-2,3-dihydro-5H- thiazolo[3,2-a]pyrimidine-6-carboxylate typically involves multi-step synthetic pathways. These pathways may include reactions such as condensation, cyclization, and esterification, depending on the available reagents and desired yield. Specific methodologies can vary, but they generally involve the formation of the thiazolo-pyrimidine core followed by the introduction of the benzyl and chlorophenyl groups.
Biological Activities and Potential Applications
Thiazolo-pyrimidines are often explored for their potential as antiviral, antibacterial, and anticancer agents. Modifications of the thiazolo-pyrimidine scaffold can lead to enhanced potency against specific biological targets. Interaction studies involving this compound focus on its binding affinity to biological targets, employing techniques such as spectroscopy and molecular docking.
Comparison with Similar Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| Ethyl 5-(4-bromophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate | Similar thiazolo-pyrimidine core; bromine substitution | Antitumor activity |
| 6-(4-chlorophenyl)-2,2-dimethyl-7-phenyltetrahydroquinoline | Aromatic substitutions; different ring system | Anti-inflammatory properties |
| 5-(4-methoxyphenyl)-1H-pyrrole derivatives | Contains pyrrole instead of pyrimidine; methoxy substitution | Antioxidant effects |
Research Findings and Future Directions
Research continues into optimizing the properties of benzyl 5-(4-chlorophenyl)-2,7-dimethyl-3-oxo-2,3-dihydro-5H- thiazolo[3,2-a]pyrimidine-6-carboxylate for specific applications. This includes studying its mechanism of action and improving its therapeutic effects through structural modifications. The compound's versatility in synthetic organic chemistry and its potential biological activities make it a promising candidate for further investigation.
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